

# Spectroscopic and Structural Elucidation of 3-(3-Methoxybenzyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Methoxybenzyl)piperidine

Cat. No.: B177213

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## Introduction

**3-(3-Methoxybenzyl)piperidine** is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many biologically active compounds. A thorough understanding of the spectroscopic properties of **3-(3-Methoxybenzyl)piperidine** is crucial for its synthesis, characterization, and application in scientific research. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related analogs. It also outlines the general experimental protocols for acquiring this data.

## Spectroscopic Data

Due to the limited availability of published spectroscopic data for **3-(3-Methoxybenzyl)piperidine**, the following tables present data for analogous compounds to provide a reference for expected values.

### 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-(3-Methoxybenzyl)piperidine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-1 (NH)	1.5 - 2.5	br s	1H
H-2, H-6 (Piperidine)	2.9 - 3.1	m	2H
H-2', H-6' (Piperidine)	2.4 - 2.6	m	2H
H-3 (Piperidine)	1.8 - 2.0	m	1H
H-4, H-5 (Piperidine)	1.4 - 1.8	m	4H
Benzyl-CH <sub>2</sub>	2.5 - 2.7	d	2H
Ar-H (Phenyl)	6.7 - 7.3	m	4H
OCH <sub>3</sub>	~3.8	s	3H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-(3-Methoxybenzyl)piperidine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2 (Piperidine)	~50
C-6 (Piperidine)	~47
C-3 (Piperidine)	~38
C-4 (Piperidine)	~32
C-5 (Piperidine)	~25
Benzyl-CH <sub>2</sub>	~40
C-1' (Phenyl)	~140
C-2' (Phenyl)	~114
C-3' (Phenyl)	~159
C-4' (Phenyl)	~121
C-5' (Phenyl)	~129
C-6' (Phenyl)	~112
OCH <sub>3</sub>	~55

## 1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **3-(3-Methoxybenzyl)piperidine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Piperidine)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Aryl Ether)	1200 - 1250	Strong
C-N Stretch	1000 - 1250	Medium

### 1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **3-(3-Methoxybenzyl)piperidine**

Ion	m/z
[M] <sup>+</sup>	205
[M+H] <sup>+</sup>	206
[M-CH <sub>3</sub> ] <sup>+</sup>	190
[M-OCH <sub>3</sub> ] <sup>+</sup>	174
[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Methoxybenzyl)	121
[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup> (Piperidinyl)	84

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

### 2.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a  $30\text{-}45^\circ$  pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard.

## 2.2. IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400 \text{ cm}^{-1}$ .

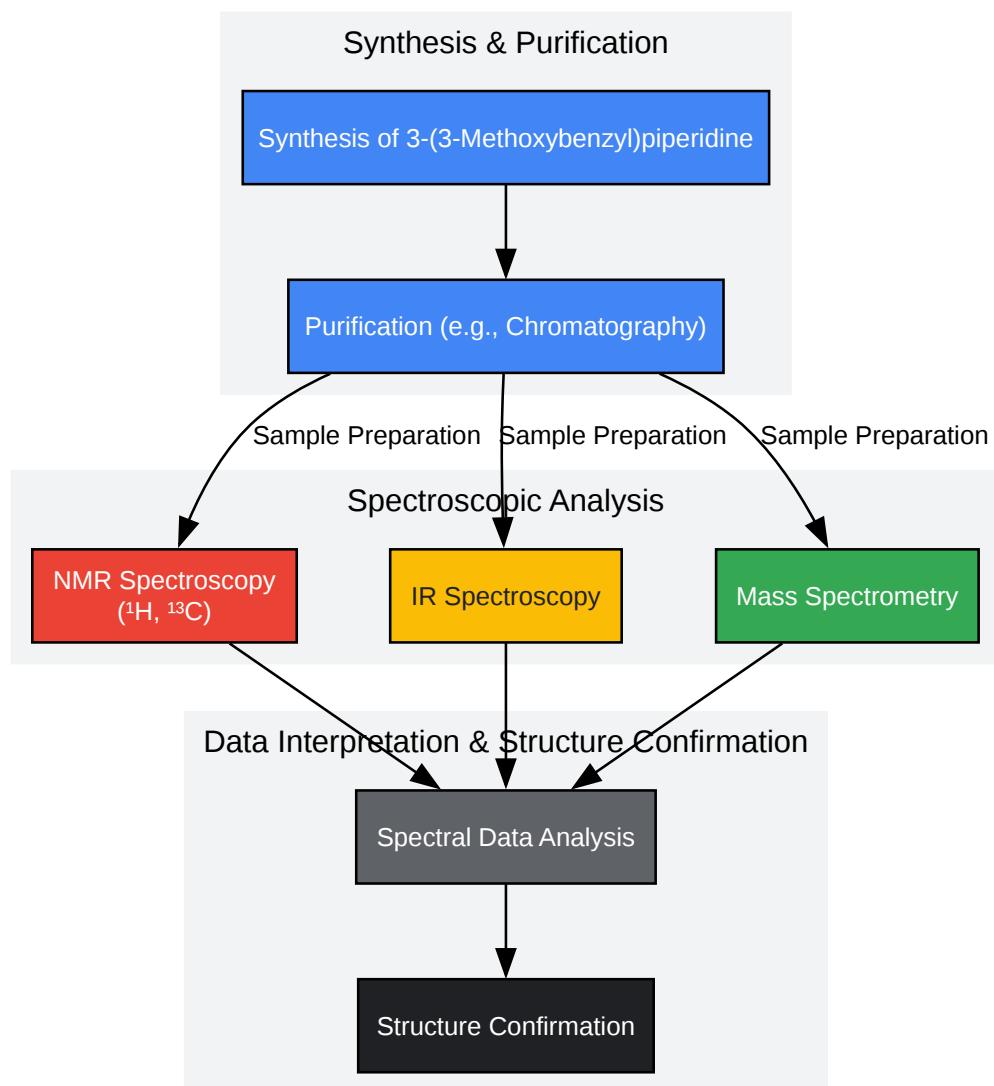
## 2.3. Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules and can be run in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.
- Analysis: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.

# Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **3-(3-Methoxybenzyl)piperidine**.

## Workflow for Spectroscopic Analysis of 3-(3-Methoxybenzyl)piperidine

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